

4-nitrothiophene-2-carboxylic acid CAS 13138-70-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-nitrothiophene-2-carboxylic acid

Cat. No.: B042502

[Get Quote](#)

An In-Depth Technical Guide to 4-Nitrothiophene-2-carboxylic Acid (CAS 13138-70-0)

This guide provides a comprehensive technical overview of **4-nitrothiophene-2-carboxylic acid**, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the compound's properties, synthesis, reactivity, and applications, with a focus on the scientific rationale underpinning its utility in modern chemical and pharmaceutical research.

Core Identity and Physicochemical Profile

4-Nitrothiophene-2-carboxylic acid (CAS 13138-70-0) is a thiophene derivative distinguished by the presence of two key functional groups: a carboxylic acid at the 2-position and a nitro group at the 4-position.^[1] This specific arrangement of an electron-withdrawing nitro group and a versatile carboxylic acid moiety on the thiophene ring makes it a valuable and reactive intermediate in organic synthesis.^{[1][2]} It serves as a foundational component for constructing more complex molecules with potential applications in pharmaceuticals and material science.^[2]

Table 1: Key Properties of **4-Nitrothiophene-2-carboxylic acid**

Property	Value	Source(s)
CAS Number	13138-70-0	[1] [3] [4] [5]
Molecular Formula	C ₅ H ₃ NO ₄ S	[3] [4] [6]
Molecular Weight	173.15 g/mol	[1] [4] [5]
IUPAC Name	4-nitrothiophene-2-carboxylic acid	[1] [4]
Synonyms	4-Nitro-2-thiophenecarboxylic acid, 2-Carboxy-4-nitrothiophene, 4-NTCA	[3] [5] [7]
Physical Form	Solid, typically yellow to off-white/brown	[1] [8]
Melting Point	150-154 °C	[4]
Boiling Point	383.3 °C at 760 mmHg	[3]
Density	1.676 g/cm ³	[3]
Purity	Commonly available at ≥95%	[1] [2] [3]
Solubility	Poorly soluble in water	[8]
SMILES	O=C(O)c1scc(c1)[O-]	[4] [6]
InChI Key	SZHKHACZQDMGGI-UHFFFAOYSA-N	[1] [4]

Synthesis Strategy: A Protocol Grounded in Selectivity

The synthesis of substituted thiophenes requires careful strategic planning to achieve the desired regioselectivity. While direct nitration of thiophene-2-carboxylic acid is possible, it often yields a mixture of isomers. A more controlled and reliable approach involves the oxidation of a corresponding aldehyde precursor. This method is favored for its high yield and purity of the final product.

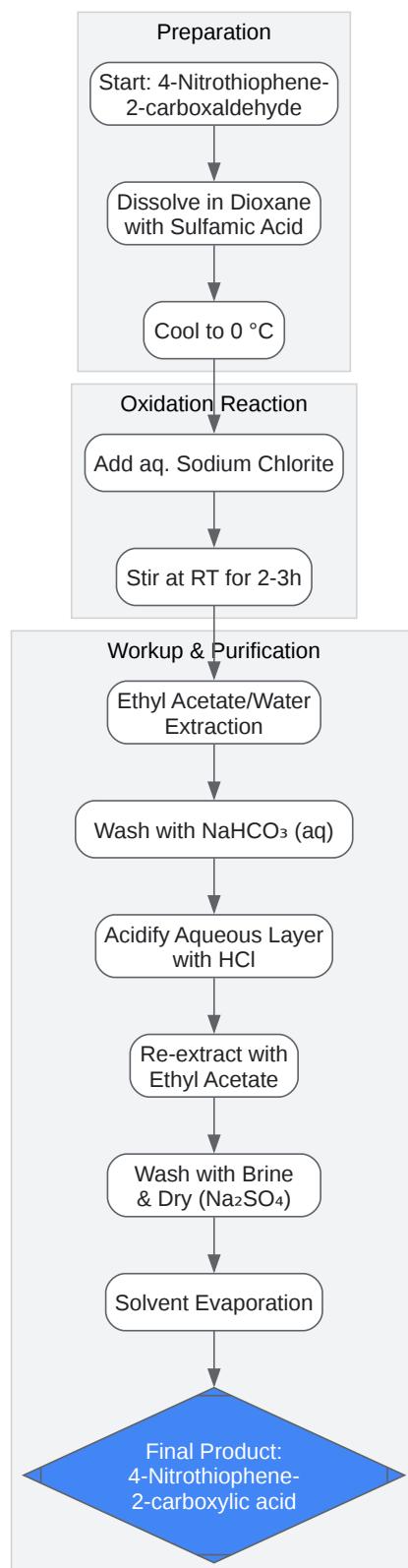
Below is a representative, field-proven protocol for the synthesis of a nitro-substituted thiophene carboxylic acid, adapted from established methods for the oxidation of nitrothiophene aldehydes.^[9] The causality behind this choice rests on the mildness of the oxidant and the straightforward purification, which are critical for producing high-quality material for subsequent applications.

Experimental Protocol: Oxidation of 4-Nitrothiophene-2-carboxaldehyde

Objective: To synthesize **4-nitrothiophene-2-carboxylic acid** via the selective oxidation of 4-nitrothiophene-2-carboxaldehyde.

Reagents & Materials:

- 4-Nitrothiophene-2-carboxaldehyde
- Dioxane (or a similar suitable solvent)
- Sulfamic Acid ($\text{NH}_2\text{SO}_3\text{H}$)
- Sodium Chlorite (NaClO_2)
- Ethyl Acetate
- 5% Sodium Bicarbonate (NaHCO_3) solution
- 2N Hydrochloric Acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Standard laboratory glassware, magnetic stirrer, ice bath


Step-by-Step Methodology:

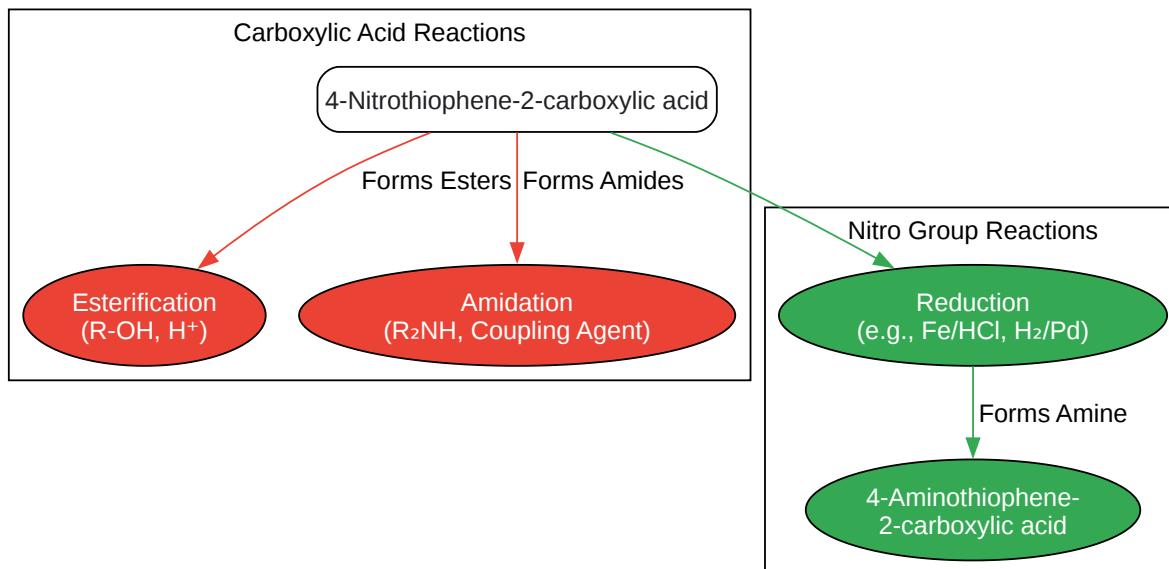
- Dissolution & Cooling: Dissolve 4-nitrothiophene-2-carboxaldehyde (1 equivalent) and sulfamic acid (1.2 equivalents) in dioxane in a round-bottom flask. Cool the mixture to 0 °C in

an ice bath with continuous stirring.[9] Rationale: Cooling the reaction minimizes potential side reactions and controls the exothermic nature of the oxidation.

- Oxidant Addition: Slowly add an aqueous solution of sodium chlorite (2.0 equivalents) dropwise to the cooled mixture.[9] Rationale: Sodium chlorite is a selective oxidant for aldehydes, and sulfamic acid acts as a chlorine scavenger to prevent unwanted side reactions. Slow addition is crucial for temperature control.
- Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 2-3 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[9]
- Quenching & Extraction: Upon completion, partition the reaction mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase again with ethyl acetate.[9]
- Base Wash: Combine the organic layers and wash twice with a 5% NaHCO_3 solution. This step extracts the carboxylic acid product into the aqueous basic phase, leaving non-acidic impurities in the organic layer.[9] Rationale: This is a critical purification step based on the acidic nature of the product.
- Acidification & Isolation: Cool the combined basic aqueous phases in an ice bath and carefully acidify to a pH of ~2 using 2N HCl. The carboxylic acid product will precipitate out of the solution. Extract the product back into two portions of ethyl acetate.[9]
- Final Wash & Drying: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.[9]
- Solvent Removal: Remove the solvent by concentration under reduced pressure (rotary evaporation) to yield the crude **4-nitrothiophene-2-carboxylic acid**, which can be further purified by recrystallization.[9]

Visualization of Synthesis Workflow

[Click to download full resolution via product page](#)


Caption: A step-by-step workflow for the synthesis of **4-nitrothiophene-2-carboxylic acid**.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of **4-nitrothiophene-2-carboxylic acid** stems from its two distinct functional groups.[\[1\]](#)

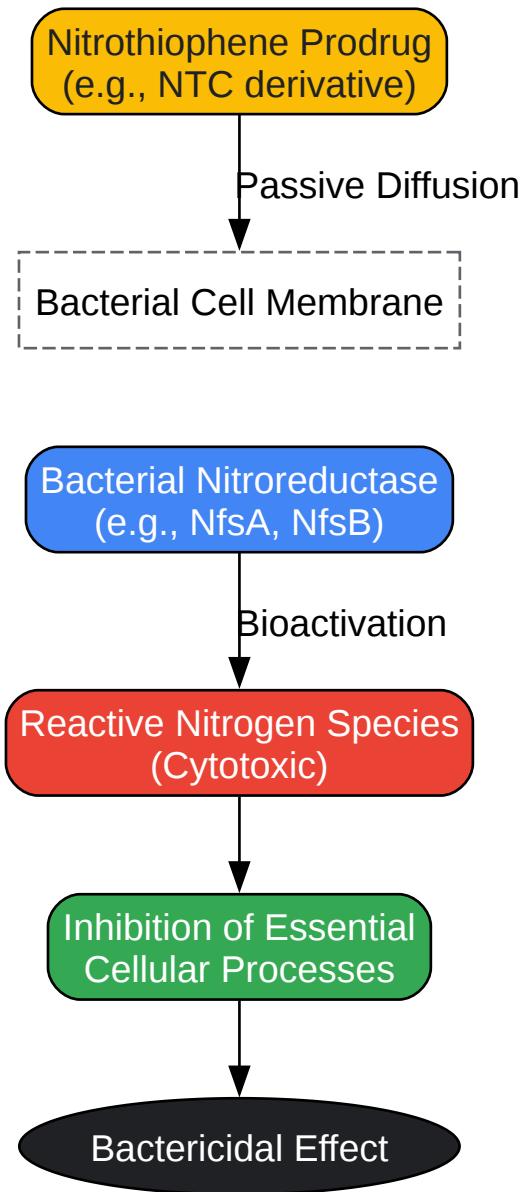
- The Carboxylic Acid Group: This moiety is a gateway to a vast array of derivatives. It readily undergoes standard transformations such as esterification (e.g., with methanol and an acid catalyst) and amidation (e.g., using coupling agents like HATU).[\[1\]](#)[\[10\]](#) These reactions are fundamental in medicinal chemistry for modulating a molecule's pharmacokinetic properties or for linking it to other fragments. Thiophene-2-carboxylic acids are also valuable substrates in various coupling and olefination reactions.[\[1\]](#)[\[11\]](#)
- The Nitro Group: As a strong electron-withdrawing group, the nitro moiety activates the thiophene ring for certain nucleophilic substitutions. More importantly, it can be readily reduced to an amino group (NH₂). This transformation is pivotal as it introduces a key nucleophilic site, enabling the synthesis of a new class of derivatives, such as amides, sulfonamides, and ureas, which are prevalent in bioactive compounds.[\[2\]](#)

Diagram of Key Reactive Sites

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **4-nitrothiophene-2-carboxylic acid**.

Applications in Drug Discovery and Development


This compound is primarily utilized as a strategic building block for creating more complex molecules with potential biological activity.^{[1][2]} The thiophene ring is a well-known bioisostere for the benzene ring, often used by medicinal chemists to improve metabolic stability or tune electronic properties. The nitrothiophene scaffold, in particular, has been investigated for several therapeutic applications.

Antimicrobial Research

A significant area of interest is in the development of novel antibacterial agents. Research has shown that certain nitrothiophene carboxamides can act as potent, narrow-spectrum antibacterials against multi-drug resistant Gram-negative bacteria like *E. coli*.^[10]

Mechanism of Action Insight: These compounds often function as prodrugs. The inert nitrothiophene compound enters the bacterial cell, where it is activated by specific bacterial nitroreductase enzymes (like NfsA and NfsB). This reduction process generates reactive nitrogen species that are toxic to the bacterium, ultimately leading to a bactericidal effect.[\[10\]](#) This targeted activation mechanism makes them highly specific to bacteria possessing these enzymes.

Diagram of Prodrug Activation Pathway

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antibacterial action via prodrug activation.

Beyond antibacterials, nitrothiophene derivatives have been explored as potential radiosensitizers in cancer therapy, and the broader class of thiophene carboxamides possesses a wide range of biological activities, including antifungal, anti-inflammatory, and antitumor properties.[\[1\]](#)[\[12\]](#)

Analytical Characterization

Robust characterization is essential to confirm the identity and purity of **4-nitrothiophene-2-carboxylic acid**. A combination of spectroscopic and analytical techniques is typically employed.

Table 2: Expected Analytical Data

Technique	Expected Observations
¹ H NMR	Signals corresponding to the two protons on the thiophene ring. The chemical shifts would be influenced by the strong electron-withdrawing effects of both the nitro and carboxylic acid groups, likely shifting them downfield. A broad singlet for the acidic proton of the carboxylic acid will also be present.
¹³ C NMR	Resonances for the five carbon atoms: four in the thiophene ring and one in the carboxyl group. The carbon attached to the carboxylic acid and the carbon attached to the nitro group would be significantly deshielded.
FT-IR	Characteristic absorption bands: a broad O-H stretch (~2500-3300 cm ⁻¹), a sharp C=O stretch (~1700 cm ⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350 cm ⁻¹).
Mass Spec.	The molecular ion peak (M ⁺) should be observed at an m/z corresponding to its molecular weight (173.15). Fragmentation patterns would likely involve the loss of -OH, -COOH, and -NO ₂ groups. [13]

Safety and Handling

As with any laboratory chemical, **4-nitrothiophene-2-carboxylic acid** should be handled with appropriate care. Users must consult the Safety Data Sheet (SDS) provided by their specific supplier before use.

- General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[14\]](#) Avoid breathing dust, fumes, or vapors.[\[14\]](#)[\[15\]](#) Avoid contact with skin, eyes, and clothing.[\[14\]](#)[\[16\]](#)

- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[14][16]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[8]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

This guide provides a foundational understanding of **4-nitrothiophene-2-carboxylic acid**, grounded in established chemical principles and current research. Its unique combination of functional groups ensures its continued relevance as a valuable intermediate for innovation in the fields of medicinal chemistry and material science.

References

Please note: The accessibility of URLs may change over time.

- **4-nitrothiophene-2-carboxylic acid** | 13138-70-0 - Benchchem. Benchchem.
- CAS 13138-70-0 **4-Nitrothiophene-2-Carboxylic Acid** - BOC Sciences. BOC Sciences.
- 4-NITRO-2-THIOPHENECARBOXYLIC ACID suppliers. LookChem.
- **4-Nitrothiophene-2-carboxylic acid**, 98% | 13138-70-0 - J&K Scientific. J&K Scientific.
- 4-Nitro-2-thiophenecarboxylic Acid | CAS 13138-70-0 | SCBT. Santa Cruz Biotechnology.
- 3-(4-Nitrophenoxy)thiophene-2-carboxylic Acid - AK Scientific, Inc. AK Scientific, Inc.
- Buy Online CAS Number 13138-70-0 - TRC - 4-Nitro-2-thiophenecarboxylic Acid. LGC Standards.
- **4-Nitrothiophene-2-carboxylic acid** - MySkinRecipes. MySkinRecipes.
- CAS No : 13138-70-0| Chemical Name : 4-Nitro-2-thiophenecarboxylic Acid | Pharmaffiliates. Pharmaffiliates.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- 13138-70-0 | MFCD07787605 | **4-Nitrothiophene-2-carboxylic acid** - Aaronchem. Aaron Chemistry GmbH.
- SAFETY DATA SHEET - Acros Organics. Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- 4-nitro-2-thiophenecarboxylic acid - ChemSynthesis. ChemSynthesis.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- **4-nitrothiophene-2-carboxylic acid** (C5H3NO4S) - PubChemLite. PubChemLite.
- 4-Nitro-2-Thiophene Carboxylic Acid. Bouling Chemical Co., Limited.

- 5-Nitrothiophene-2-carboxylic acid synthesis - ChemicalBook. ChemicalBook.
- 2-Thiophenecarboxylic acid, 4-nitrophenyl ester - NIST WebBook. NIST.
- Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate.
- 4-nitro-thiophene-2-carboxylic acid - Chemrio. Chemrio.
- Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed Central (PMC), NIH.
- **4-Nitrothiophene-2-carboxylic acid** | 13138-70-0 - Sigma-Aldrich. Sigma-Aldrich.
- 5-Nitro-thiophene-2-carboxylic acid, anion - SpectraBase. SpectraBase.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central (PMC), NIH.
- Scope of the carboxylic acids and the nitro compounds Reaction conditions. ResearchGate.
- 2-nitrothiophene-4-carboxylic acid AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar.
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
- Thiophene-2-carboxylic acid - Wikipedia. Wikipedia.
- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
- Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. YouTube.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 4-Nitrothiophene-2-carboxylic acid [myskinrecipes.com]
- 3. bocsci.com [bocsci.com]
- 4. jk-sci.com [jk-sci.com]

- 5. scbt.com [scbt.com]
- 6. Buy Online CAS Number 13138-70-0 - TRC - 4-Nitro-2-thiophenecarboxylic Acid | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
- 9. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Thiophenecarboxylic acid, 4-nitrophenyl ester [webbook.nist.gov]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-nitrothiophene-2-carboxylic acid CAS 13138-70-0]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042502#4-nitrothiophene-2-carboxylic-acid-cas-13138-70-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com